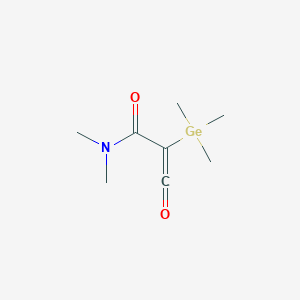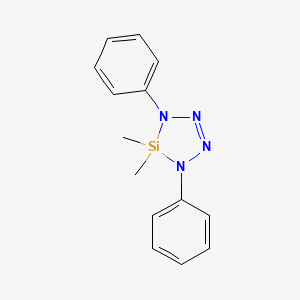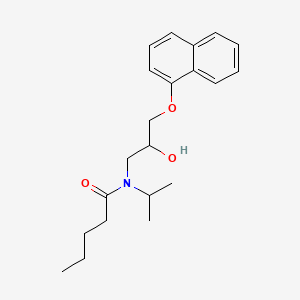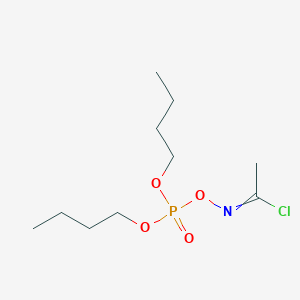
2-Oxocanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxocanethione is an organic compound characterized by the presence of a carbonyl group (C=O) and a thiocarbonyl group (C=S) within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxocanethione typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method is the reaction of a ketone with Lawesson’s reagent, which facilitates the introduction of the thiocarbonyl group into the molecule. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiocarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-Oxocanethione undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohols or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Oxocanethione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-Oxocanethione involves its interaction with molecular targets through its carbonyl and thiocarbonyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
2-Oxocanethione can be compared with other similar compounds such as:
2-Oxocanone: Similar in structure but lacks the thiocarbonyl group, making it less reactive in certain chemical reactions.
Thioacetone: Contains a thiocarbonyl group but differs in its overall molecular structure and reactivity.
Thiourea: Contains a thiocarbonyl group but is structurally distinct and has different chemical properties.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
107223-83-6 |
|---|---|
分子式 |
C7H12OS |
分子量 |
144.24 g/mol |
IUPAC 名称 |
oxocane-2-thione |
InChI |
InChI=1S/C7H12OS/c9-7-5-3-1-2-4-6-8-7/h1-6H2 |
InChI 键 |
DWBSVXJFSAYWDV-UHFFFAOYSA-N |
规范 SMILES |
C1CCCOC(=S)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)


![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)





![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)



